Estrone 3-O-Sulfamate
Overview
Description
- It has not yet been marketed but holds promise due to its unique properties.
- EMATE is the C3 sulfamate ester of the estrogen estrone .
- Unlike other estrogen esters, EMATE is not an effective prodrug of estrogens .
Estrone Sulfamate (EMATE): , also known by its developmental code name J994, is a .
Mechanism of Action
Target of Action:
“Emate” primarily targets the enzyme steroid sulfatase (STS). This enzyme plays a crucial role in the metabolism of steroid hormones, including estrogen. Specifically, STS catalyzes the hydrolysis of estrone sulfate (E1S) to estrone (E1), which is an active form of estrogen. By inhibiting STS, “Emate” disrupts this conversion process and affects estrogen levels in the body .
Mode of Action:
The interaction between “Emate” and STS occurs through irreversible inhibition. Once bound to the active site of STS, “Emate” prevents the hydrolysis of E1S, leading to reduced levels of E1. This disruption impacts estrogen-dependent processes, especially in hormone-dependent cancers like breast, endometrial, and prostate cancers .
Biochemical Pathways:
The affected pathways include estrogen signaling and estrogen-responsive gene expression. By inhibiting STS, “Emate” indirectly modulates estrogen availability, influencing cell proliferation, differentiation, and survival. Downstream effects may include altered gene expression patterns and changes in cell behavior .
Pharmacokinetics:
The impact of these properties on bioavailability determines the effective concentration of “Emate” at its target site .
Result of Action:
- Cellular Effects : In cancer cells, decreased estrogen availability may hinder tumor progression and metastasis. However, normal tissues may also be affected, necessitating careful dosing and monitoring .
Action Environment:
Environmental factors, such as pH and tissue-specific conditions, can influence “Emate’s” stability and efficacy. For instance, pH affects the hydrolysis of “Emate” and its interaction with STS. Additionally, drug interactions and patient-specific variations play a role in the compound’s overall effectiveness .
Preparation Methods
- EMATE can be synthesized through various routes, but one common method involves sulfamoylation of estrone.
- Industrial production methods may vary, but chemical synthesis is the primary approach.
Chemical Reactions Analysis
- EMATE undergoes various reactions, including oxidation, reduction, and substitution .
- Common reagents include sulfamoyl chloride for sulfamoylation and oxidizing agents for oxidation.
- Major products include the sulfamate ester itself and its metabolites.
Scientific Research Applications
- EMATE has potential applications in cancer treatment and endometriosis .
- As an STS inhibitor, it prevents the conversion of inactive steroid sulfates into active forms (e.g., estrone sulfate into estrone).
- In breast cancer, EMATE could be used to target estrogen receptor-positive tumors.
Comparison with Similar Compounds
- A closely related compound is estradiol sulfamate (E2MATE) , which metabolizes into EMATE.
- EMATE’s uniqueness lies in its potent STS inhibition and lack of estrogenicity .
Biological Activity
Estrone 3-O-sulfamate (EMATE) is a potent steroid sulfatase (STS) inhibitor, which has garnered attention in the context of hormone-dependent cancers, particularly breast cancer. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is a sulfamate ester derivative of estrone. Unlike other estrogen derivatives, EMATE does not act as a prodrug for estrogens but instead functions primarily as an inhibitor of STS, an enzyme that converts inactive estrone sulfate into active estrogens. This inhibition prevents the bioactivation of steroid sulfates, thereby reducing estrogenic activity in tissues sensitive to estrogen.
- Inhibition of Steroid Sulfatase : EMATE irreversibly inhibits STS with an IC50 value of approximately 65 pM in MCF-7 breast cancer cells. At concentrations as low as 0.1 μM, it can achieve over 99% inhibition of E1-STS activity in vitro .
- Bioavailability and Metabolism : EMATE exhibits high bioavailability and minimal first-pass metabolism when administered orally. It is taken up by erythrocytes due to its sulfamate moiety, which facilitates binding to carbonic anhydrase .
- Duration of Action : Following administration, EMATE shows prolonged effects, with minimal recovery of STS activity observed even seven days post-administration in animal models .
In Vitro Studies
A range of studies have assessed the effectiveness of EMATE and its analogs:
- Cell Line Studies : In MCF-7 cells, EMATE demonstrated significant inhibition of estrone sulfatase activity and effectively blocked estrogen-induced proliferation .
- Mechanistic Insights : The compound induced G2-M cell cycle arrest in breast cancer cells and increased apoptosis markers such as p53 expression, indicating a potential mechanism for its anticancer effects .
In Vivo Studies
- Animal Models : In ovariectomized (OVX) mice models, EMATE effectively inhibited uterine growth induced by estrone sulfate, confirming its role as a non-estrogenic compound that can block estrogenic effects in vivo .
- Tumor Regression : Studies indicated that EMATE and related sulfamoylated derivatives could induce tumor regression in intact rat models, showcasing their potential as therapeutic agents against breast cancer .
Table 1: Summary of Biological Activity and Inhibition Potency
Compound | IC50 (pM) | Inhibition (%) at 0.1 µM | Mechanism of Action |
---|---|---|---|
This compound (EMATE) | 65 | >99 | Irreversible STS inhibitor |
Estrone-3-O-Methylthiophosphonate | Not specified | Not specified | Active site-directed inhibitor |
Estradiol Sulfamate | Not specified | Not specified | Prodrug for estrogens |
Case Studies
- Breast Cancer Treatment : A study involving the use of EMATE in MCF-7 cells demonstrated that it effectively inhibited cell growth compared to non-sulfamoylated estrones. The sulfamoylation at the 3-position significantly enhanced the growth-inhibitory properties .
- Endometriosis Research : The versatility of the aryl sulfamate pharmacophore has led to its exploration in treating conditions like endometriosis, highlighting its potential beyond breast cancer therapy .
Properties
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKFQAJIXCZXQY-CBZIJGRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933447 | |
Record name | Estrone sulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148672-09-7 | |
Record name | Estrone-3-O-sulfamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estrone sulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.